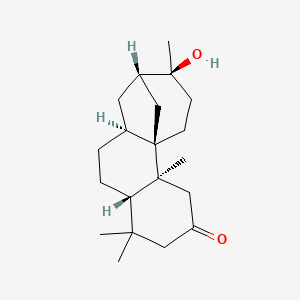

Stemodinone

Description

Properties

CAS No. |

41943-80-0 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,2S,7S,10S,12S,13S)-13-hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one |

InChI |

InChI=1S/C20H32O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-14,16,22H,5-12H2,1-4H3/t13-,14-,16-,18-,19-,20+/m0/s1 |

InChI Key |

MTHCEQRYJNYWKN-BVJMBNRTSA-N |

SMILES |

CC1(CC(=O)CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |

Isomeric SMILES |

C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC(=O)CC4(C)C)C)O |

Canonical SMILES |

CC1(CC(=O)CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |

Synonyms |

stemodinone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Stemodinone – Structural Dynamics and Pharmacological Potential of a Stemodane Diterpene

Executive Summary

Stemodinone is a tetracyclic diterpene of the stemodane class, primarily isolated from the coastal shrub Stemodia maritima (Scrophulariaceae). Structurally distinct from the aphidicolane skeleton due to the specific stereochemistry at the C/D ring junction and C-13, stemodinone represents a critical scaffold in natural product chemistry.

Its significance lies in its dual profile: it serves as a chemotaxonomic marker for the Stemodia genus and exhibits distinct pharmacological activities, most notably antiviral efficacy against Herpes Simplex Virus Type 1 (HSV-1) and inhibition of lipid peroxidation . Unlike nucleoside analogs (e.g., Acyclovir), stemodinone’s mechanism appears linked to membrane stability and antioxidant properties, offering a complementary pathway for overcoming viral resistance.

This guide analyzes the physicochemical properties, biosynthetic origins, and validated extraction methodologies for stemodinone, designed for researchers in pharmacognosy and medicinal chemistry.

Structural Characterization & Stereochemistry[1]

The stemodane skeleton is a tetracyclic system (

Key Structural Features[2][3]

-

Skeleton: Tetracyclic diterpenoid (Stemodane).

-

Formula:

-

Functional Groups:

-

Ketone: Located at C-2 (A-ring). This distinguishes it from Stemodin (which has a C-2 hydroxyl).

-

Hydroxyl: Tertiary hydroxyl at C-13.

-

-

Stereochemistry: The fusion of the C and D rings is a defining feature. In stemodanes, the C/D ring junction typically displays specific cis-fused geometry distinct from the trans-fused aphidicolanes.

Spectroscopic Diagnostics (NMR)

Identification relies on differentiating the stemodane core from rearranged isomers (like stemarane).

| Nucleus | Diagnostic Signal (Approximate) | Structural Assignment |

| C=O (C-2) : Characteristic ketone carbonyl. | ||

| C-OH (C-13) : Quaternary carbon bearing the hydroxyl group. | ||

| Quaternary Centers : C-10 and C-4 angular methyls. | ||

| Methyl Singlets : Distinct high-field signals for angular methyl groups. |

Biosynthetic Pathway[4][5][6]

The biosynthesis of stemodinone diverges from the gibberellin pathway at the cyclization of syn-copalyl diphosphate (syn-CPP) . Unlike ent-kaurene precursors, stemodanes arise from a specific rearrangement of the syn-CPP carbocation.

Mechanistic Flow

-

Precursor: Geranylgeranyl diphosphate (GGPP) cyclizes to syn-CPP .[1]

-

Cyclization: Protonation-initiated cyclization of syn-CPP leads to the stemodanyl cation .

-

Oxidation: Subsequent hydroxylation and oxidation events at C-13 and C-2 yield Stemodin and Stemodinone.

Biosynthetic Diagram

The following diagram illustrates the pathway from the universal diterpene precursor to the stemodane skeleton.

Figure 1: Biosynthetic progression from GGPP to Stemodinone via the syn-CPP pathway.[2][3][1]

Pharmacological Profile[8]

Antiviral Activity (HSV-1)

Stemodinone has demonstrated inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1).

-

Mechanism: Unlike nucleoside analogs that target DNA polymerase, stemodane diterpenes often act by interfering with the viral envelope or host cell membrane interactions, potentially preventing viral entry or uncoating.

-

Resistance: Due to this non-polymerase mechanism, it retains activity against Acyclovir-resistant strains.

Antioxidant & Lipid Peroxidation

Research indicates that Stemodia maritima extracts containing stemodinone inhibit lipid peroxidation.[4] This suggests a cytoprotective role, stabilizing cellular membranes against oxidative stress induced by viral infection or inflammation.

Experimental Protocols

Isolation from Stemodia maritima

To obtain high-purity stemodinone for research, a polarity-guided fractionation is required.

Reagents:

-

Dried aerial parts of Stemodia maritima.

-

Solvents: Ethanol (EtOH), Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica gel 60 (0.063-0.200 mm).

Workflow:

-

Maceration: Soak dried leaves (1 kg) in EtOH (95%) for 72 hours. Filter and concentrate in vacuo.

-

Partitioning: Suspend crude extract in Water:MeOH (9:1). Partition sequentially with:

-

Hexane: Removes lipids/chlorophyll (Discard).

-

DCM/Chloroform: Target Fraction (Contains diterpenes).

-

-

Chromatography: Subject the DCM fraction to Silica Gel Column Chromatography.

-

Eluent: Gradient of Hexane:EtOAc (starting 90:10

50:50). -

Monitoring: TLC (Visualize with Vanillin-Sulfuric acid; Stemodinone appears as a distinct spot).

-

-

Purification: Recrystallize positive fractions (usually from Acetone/Hexane) to yield Stemodinone (White crystalline solid).

Isolation Workflow Diagram

Figure 2: Fractionation logic for isolating stemodane diterpenes from plant biomass.

Future Outlook: SAR and Derivatization

The stemodane scaffold is rigid, making it an excellent template for Structure-Activity Relationship (SAR) studies.

-

C-2 Modification: The ketone at C-2 is a prime site for derivatization (e.g., oximes, hydrazones) to enhance water solubility and bioavailability.

-

C-13 Esterification: Modifying the tertiary hydroxyl can alter lipophilicity, potentially improving membrane permeability for antiviral applications.

References

-

Leonelli, F., et al. (2021).[5] Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity. Plants (Basel).

-

Hufford, C. D., et al. (1992).[4] Antiviral and cytotoxic diterpenes from Stemodia maritima.[4][6][7] Journal of Natural Products. (Foundational work on antiviral activity).[4]

-

Da Silva, F. R. L., et al. (2014).[4] Phytochemical study, antioxidant and antibacterial activities of Stemodia maritima. Química Nova.

-

Rodrigues, F. E. A., et al. (2010).[4] Isolation and structure elucidation of stemodane diterpenes. Journal of the Brazilian Chemical Society.

-

Peters, R. J. (2006).[5] Biosynthesis of diterpenes in rice: Identification of the stemodane synthase. Plant Physiology. (Genetic basis of stemodane skeleton formation).

Sources

- 1. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stemarane Diterpenes and Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stemodia maritima L. Extract Decreases Inflammation, Oxidative Stress, and Alveolar Bone Loss in an Experimental Periodontitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isolation of Stemodinone from Stemodia maritima Leaf Extract

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and characterization of stemodinone, a tetracyclic stemodane diterpenoid, from the leaves of Stemodia maritima L. This document is intended for researchers, natural product chemists, and drug development professionals seeking a robust and reproducible workflow. We will delve into the rationale behind each procedural step, from plant material collection and multi-stage extraction to advanced chromatographic purification and definitive spectroscopic characterization. The protocols herein are designed as self-validating systems, ensuring scientific integrity and high-purity yields of the target compound for further biological evaluation.

Introduction: The Scientific Context of Stemodia maritima and Stemodinone

Stemodia maritima L., a member of the Plantaginaceae family, is an herb traditionally used in various cultures to treat inflammatory conditions and other ailments.[1] Phytochemical investigations have revealed that its biological activity can be attributed to a rich profile of secondary metabolites, including flavonoids and, most notably, a unique class of tetracyclic diterpenoids.[2][3]

Among these are the stemodane diterpenes, characterized by a distinctive bicyclo[3.2.1]octane C/D ring system.[2] Two key compounds in this family are (+)-stemodin and its oxidized analogue, (+)-stemodinone.[2][4] Both compounds have garnered scientific interest due to their potential biological activities, including antiviral and cytotoxic properties, making them valuable leads in drug discovery.[4][5]

This guide presents a detailed workflow for the targeted isolation of stemodinone from the complex phytochemical matrix of Stemodia maritima leaves. The process is a multi-step endeavor requiring careful optimization of extraction and chromatographic parameters, followed by rigorous analytical confirmation.

Strategic Approach: From Raw Biomass to Purified Active Compound

The successful isolation of a target natural product hinges on a logical, multi-stage purification strategy. The core principle is to systematically reduce the complexity of the initial plant extract, enriching the concentration of the target compound at each stage until purity is achieved. Our approach follows a sequential path of extraction, fractionation, and purification.

Figure 1: High-level workflow for the isolation of Stemodinone.

Phase 1: Plant Material & Primary Extraction

Botanical Material: The Foundation of Quality

The quality and chemical profile of the starting material are paramount.

-

Collection: Leaves of Stemodia maritima should be collected during the flowering stage, as this often corresponds to the peak accumulation of secondary metabolites.[1]

-

Authentication: A voucher specimen must be deposited in a recognized herbarium for botanical authentication to ensure species accuracy and reproducibility of the research.

-

Preparation: The leaves are air-dried in a well-ventilated area away from direct sunlight to prevent photodegradation of phytochemicals. Once fully dried and brittle, they are ground into a fine powder (e.g., 40-60 mesh) to maximize the surface area for efficient solvent extraction.

Extraction: Liberating the Target Compounds

The goal of this step is to efficiently extract the medium-polarity diterpenoids from the plant matrix while minimizing the co-extraction of highly polar (sugars, salts) or non-polar (waxes, lipids) constituents.

Causality Behind Experimental Choice: Maceration with ethanol or methanol is a widely used, effective method for extracting a broad range of secondary metabolites, including diterpenoids.[6] Ethanol is often preferred due to its lower toxicity. The high concentration of ethanol (e.g., 95%) effectively solubilizes the diterpenoids while leaving behind some highly polar cellular components.

Protocol 3.2.1: Cold Maceration

-

Maceration: Submerge 1 kg of powdered S. maritima leaf material in 5 L of 95% ethanol in a large glass container.

-

Agitation: Seal the container and allow it to stand at room temperature (20-25°C) for 72 hours with occasional agitation. This allows sufficient time for the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration: Filter the mixture through a coarse filter paper (e.g., Whatman No. 1) to separate the marc (solid plant residue) from the ethanolic extract.

-

Re-extraction: Repeat the maceration process on the marc two more times with fresh solvent to ensure exhaustive extraction.

-

Pooling: Combine the three filtrate portions.

-

Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This gentle heating prevents thermal degradation of the compounds.

-

Drying: The resulting viscous concentrate should be completely dried, for instance by lyophilization (freeze-drying), to yield the crude ethanolic extract as a solid powder.

Phase 2: Fractionation by Liquid-Liquid Partitioning

The crude extract is a complex mixture. Liquid-liquid partitioning is a crucial step to simplify this mixture based on polarity, thereby enriching the fraction containing the target diterpenoids.

Causality Behind Experimental Choice: Stemodinone, a moderately polar diterpenoid, is expected to partition preferentially into a solvent of intermediate polarity like ethyl acetate when partitioned against an immiscible polar solvent (water) and a non-polar solvent (hexane). Hexane will remove lipids and waxes, while the aqueous phase will retain highly polar compounds like glycosides and salts.

Protocol 4.1: Solvent-Solvent Partitioning

-

Suspension: Suspend 100 g of the dry crude ethanolic extract in 500 mL of distilled water.

-

Hexane Partition: Transfer the suspension to a 2 L separatory funnel and add 500 mL of n-hexane. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash two more times. The pooled hexane fractions can be concentrated and stored for analysis of non-polar compounds.

-

Ethyl Acetate Partition: To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer and collect the upper ethyl acetate layer.

-

Exhaustive Extraction: Repeat the ethyl acetate extraction on the aqueous layer two more times.

-

Pooling & Drying: Combine the three ethyl acetate fractions. Dry the solution over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure to yield the dried ethyl acetate fraction. This fraction is now significantly enriched in diterpenoids.

Phase 3: Chromatographic Purification

This phase employs high-resolution separation techniques to isolate stemodinone from other structurally similar compounds within the enriched ethyl acetate fraction.

Figure 2: Logic of the two-stage chromatographic purification process.

Silica Gel Column Chromatography (CC)

This is the primary purification step, separating compounds based on their differential adsorption to the polar silica gel stationary phase.

Protocol 5.1.1: Gradient Elution CC

-

Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and carefully pack it into a glass column (e.g., 5 cm diameter x 60 cm length) to create a uniform stationary phase bed.

-

Sample Loading: Adsorb 10 g of the dried ethyl acetate fraction onto a small amount of silica gel (dry loading method) and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (EtOAc). A typical gradient might be:

-

Hexane (100%)

-

Hexane:EtOAc (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100)

-

EtOAc:Methanol (95:5)

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) continuously.

-

TLC Monitoring: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) and staining with 20% H2SO4 in ethanol followed by heating.[7] |

| Table 1: Recommended TLC parameters for monitoring fractions. |

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a stemodinone standard (if available) or a target spot based on literature data. Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to >98% purity, a high-resolution technique like reversed-phase HPLC is essential. This separates any remaining closely related diterpenoids.[8]

Protocol 5.2.1: Reversed-Phase Prep-HPLC

-

Sample Preparation: Dissolve the dried, stemodinone-rich fraction from the CC step in HPLC-grade methanol to a concentration of approximately 50 mg/mL. Filter through a 0.45 µm syringe filter.

-

Chromatography: Inject the sample onto the preparative HPLC system using the parameters outlined below.

-

Peak Collection: Collect the eluent corresponding to the major peak with the retention time expected for stemodinone.

-

Post-Processing: Evaporate the solvent from the collected fraction under reduced pressure. The remaining white solid is the purified stemodinone.

| Parameter | Specification |

| Column | C18, 10 µm, 250 x 20 mm I.D. |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | HPLC-grade Methanol or Acetonitrile |

| Gradient | 60% B to 90% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

| Table 2: Example parameters for preparative HPLC purification. |

Structural Elucidation and Purity Assessment

Unambiguous identification of the isolated compound is achieved through a combination of spectroscopic methods.[7]

6.1. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[6] For stemodinone (C20H32O2), the expected [M+H]+ or [M+Na]+ adducts would be observed.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise chemical structure.

-

1H-NMR: Provides information on the number and chemical environment of protons in the molecule.

-

13C-NMR & DEPT-135: Reveals the number of carbon atoms and distinguishes between CH3, CH2, CH, and quaternary carbons.[6]

-

2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity of the carbon skeleton and assigning all proton and carbon signals, confirming the unique tetracyclic stemodane framework.[6]

6.3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of stemodinone is expected to show characteristic absorption bands for:

-

O-H stretching: (~3400 cm-1) from the tertiary alcohol.

-

C=O stretching: (~1700 cm-1) from the ketone group.[2]

The collective data from these techniques, when compared with published literature values for stemodinone, provides definitive structural confirmation.[2] Purity is confirmed using analytical HPLC, which should show a single, sharp peak.

Conclusion

This guide outlines a systematic and robust methodology for the isolation of the bioactive diterpenoid stemodinone from Stemodia maritima leaves. By integrating classical phytochemical techniques like solvent partitioning and silica gel chromatography with modern high-resolution methods such as preparative HPLC, researchers can obtain high-purity stemodinone suitable for advanced pharmacological and mechanistic studies. The emphasis on understanding the causality behind each step ensures that the protocol can be adapted and troubleshooted effectively, adhering to the principles of scientific rigor and integrity.

References

-

Taylor & Francis. (n.d.). Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). (+)-Stemodin (1) and (+)-stemodinone (2). Retrieved from [Link]

-

Gomes, F. I. F., et al. (2017). Stemodia maritima L. Extract Decreases Inflammation, Oxidative Stress, and Alveolar Bone Loss in an Experimental Periodontitis Rat Model. Frontiers in Physiology. Retrieved from [Link]

-

ResearchGate. (2017). Stemodia maritima L. Extract Decreases Inflammation, Oxidative Stress, and Alveolar Bone Loss in an Experimental Periodontitis Rat Model. Retrieved from [Link]

-

YouTube. (2021). Isolation of Terpenoids. Retrieved from [Link]

-

D'Abrosca, F., et al. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Molecules. Retrieved from [Link]

-

PubMed. (2017). Stemodia maritima L. Extract Decreases Inflammation, Oxidative Stress, and Alveolar Bone Loss in an Experimental Periodontitis Rat Model. Retrieved from [Link]

-

da Silva, F. R. L., et al. (2014). Phytochemical study, antioxidant and antibacterial activities of Stemodia maritima. Química Nova. Retrieved from [Link]

-

ResearchGate. (2014). Phytochemical study, antioxidant and antibacterial activities of Stemodia maritima. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds 1 e 2 isolated from Stemodia maritima. Retrieved from [Link]

-

Scite.ai. (n.d.). PHYTOCHEMICAL STUDY, ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES OF Stemodia maritima. Retrieved from [Link]

-

NIH. (n.d.). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (2018). Stemodin-derived analogues with lipid peroxidation, cyclooxygenase enzymes and human tumour cell proliferation inhibitory activities. Retrieved from [Link]

Sources

- 1. Stemodia maritima L. Extract Decreases Inflammation, Oxidative Stress, and Alveolar Bone Loss in an Experimental Periodontitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. tandfonline.com [tandfonline.com]

- 8. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Stemodinone antiviral and cytotoxic effects

An In-depth Technical Guide to the Biological Activity of Stemodinone: Antiviral and Cytotoxic Effects

Introduction: Unveiling the Potential of Stemodinone

Stemodinone is a tetracyclic diterpenoid belonging to the stemodane class of natural products. It is a derivative of stemodin, a compound isolated from the small shrub Stemodia maritima L.[1]. Diterpenes, a diverse group of phytochemicals, are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic properties.[2][3] This has positioned them as a promising source for the discovery and development of new therapeutic agents.[4][5]

Stemodinone shares a structural relationship with aphidicolin, another tetracyclic diterpenoid metabolite with well-documented biological activities.[6] This relationship provides a crucial framework for postulating and investigating its mechanisms of action. This guide offers a detailed exploration of the known cytotoxic and potential antiviral activities of stemodinone, synthesizing current research to provide a technical resource for researchers, scientists, and drug development professionals. We will delve into its effects on cancer cell lines, infer its antiviral mechanism through established actions of related compounds, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways and workflows.

Chapter 1: The Cytotoxic Profile of Stemodinone

The evaluation of a compound's cytotoxicity is a foundational step in anticancer drug discovery. Studies have demonstrated that stemodinone exhibits antiproliferative activity against various human cancer cell lines. This activity, coupled with a favorable selectivity profile, marks stemodinone as a compound of interest for further oncological research.

In Vitro Efficacy Against Human Cancer Cell Lines

Research into the cytotoxic effects of stemodinone and its derivatives has provided key insights into its potential. A pivotal study evaluated stemodinone (referred to as compound 2 in the source literature) and its chemically modified derivatives against a panel of human cancer cell lines, including promyelocytic leukemia (HL60), astrocytoma (SNB-19), colon carcinoma (HCT-116), and prostate cancer (PC3) cells. For comparison, the study also assessed its effect on non-cancerous murine cells (L929) to establish a selectivity index.[1]

While stemodinone itself showed activity, certain ester derivatives demonstrated significantly higher inhibition of cancer cell proliferation, in some cases exceeding the efficacy of the standard chemotherapeutic agent, doxorubicin.[1] Crucially, at the tested concentrations, these compounds did not exhibit cytotoxic effects on the healthy murine cell line, suggesting a promising therapeutic window where cancer cells are targeted while healthy cells are spared.[1]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cell growth inhibition data for stemodin, stemodinone, and its more active derivatives against various cancer cell lines, as reported in the literature.

| Compound | Cell Line | Cancer Type | Cell Growth Inhibition (%) | Doxorubicin Control (%) |

| Stemodin (Parent) | HCT-116 | Colon Carcinoma | 75.6% | 86.87% |

| Stemodinone | PC3 | Prostate Cancer | <50% | 66.05% |

| Derivative 9 | PC3 | Prostate Cancer | 81.39% | 66.05% |

| Derivative 10 | PC3 | Prostate Cancer | 94.27% | 66.05% |

| Derivative 10 | SNB-19 | Astrocytoma | 79.52% | 76.81% |

| Derivative 10 | HCT-116 | Colon Carcinoma | 62.96% | 86.87% |

| (Data synthesized from de la Torre et al., 2019. Note: Specific IC50 values for Stemodinone were not available in the reviewed literature; the table presents the most relevant percentage inhibition data available.)[1] |

Putative Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many natural diterpenoids exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[4][7] This is a highly regulated process that eliminates damaged or cancerous cells without inducing an inflammatory response. It is therefore highly probable that stemodinone's cytotoxicity is mediated through the activation of an apoptotic signaling cascade.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.[8] The intrinsic pathway is a common target for chemotherapeutic agents. It is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome, which activates the initiator caspase-9.[9] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which dismantle the cell by degrading key cellular proteins.[9]

Figure 1: Putative Intrinsic Apoptosis Pathway induced by Stemodinone.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, reliable method for determining the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Stemodinone in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Stemodinone. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Figure 2: Experimental workflow for the MTT Cytotoxicity Assay.

Chapter 2: The Antiviral Activity of Stemodinone

While direct studies on the antiviral properties of stemodinone are limited, significant insights can be gained by examining its parent compound, stemodin, and structurally related diterpenoids. Microbial metabolites of stemodin have been evaluated for antiviral activity against Simplexvirus (Herpes Simplex Virus, HSV), indicating that the stemodane skeleton is a valid scaffold for antiviral drug discovery.[6]

Inferred Mechanism of Action: Inhibition of Viral DNA Polymerase

The most compelling hypothesis for stemodinone's antiviral mechanism comes from its structural and biosynthetic relationship to aphidicolin .[6] Aphidicolin is a well-characterized tetracyclic diterpenoid that potently and specifically inhibits B-family DNA polymerases, which include the DNA polymerases of many viruses like HSV and Human Cytomegalovirus (HCMV), as well as human DNA polymerase α.[11]

Causality of Inhibition: Aphidicolin functions as a competitive inhibitor of deoxycytidine triphosphate (dCTP) at the enzyme's active site.[11] The crystal structure of human DNA polymerase α in a complex with aphidicolin reveals that the inhibitor docks into the active site, physically blocking the binding of the incoming nucleotide.[11] This action effectively halts the process of viral DNA replication, thereby preventing the production of new virus particles. Given the structural similarities, it is highly plausible that stemodinone exerts its anti-herpetic activity through a similar mechanism of DNA polymerase inhibition.

Figure 3: Proposed mechanism of Stemodinone antiviral activity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the ability of a drug to inhibit the cytopathic effect of a virus in a cell culture.

Principle: When viruses infect a confluent monolayer of host cells, they replicate and spread to neighboring cells, creating localized areas of cell death known as "plaques." The number of plaques is directly proportional to the quantity of infectious virus. An effective antiviral will reduce the number or size of these plaques.

Step-by-Step Methodology:

-

Cell Seeding: Plate a susceptible host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates. Incubate until a confluent monolayer is formed.

-

Virus Preparation: Prepare serial dilutions of the virus stock (e.g., HSV-1) in a serum-free medium.

-

Infection: Remove the culture medium from the cell monolayers. Infect the cells with a specific amount of virus (typically 50-100 plaque-forming units, PFU) per well. Incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plate every 15 minutes.

-

Compound Treatment: During or after the infection period, remove the virus inoculum. Wash the cells with PBS and overlay them with a semi-solid medium (e.g., containing 0.8% methylcellulose) that includes various concentrations of Stemodinone. The semi-solid overlay prevents the random spread of progeny viruses, ensuring that plaques are formed from the initial infection points.

-

Incubation: Incubate the plates for 2-3 days at 37°C and 5% CO₂ until visible plaques are formed in the virus control wells (no compound).

-

Staining and Counting: Remove the overlay medium and wash the cells. Fix the cells with a solution like 10% formalin, and then stain them with a dye such as 0.1% crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Figure 4: Experimental workflow for the Plaque Reduction Assay.

Conclusion and Future Directions

Stemodinone, a stemodane diterpenoid from Stemodia maritima, demonstrates notable biological activity that warrants further investigation for therapeutic applications. Its cytotoxic profile, characterized by potent inhibition of various cancer cell lines and selectivity over healthy cells, suggests its potential as a lead compound in oncology.[1] The likely mechanism of action involves the induction of apoptosis via the intrinsic mitochondrial pathway, a hallmark of many successful anticancer agents.

While direct antiviral data for stemodinone is still emerging, its structural relationship to the DNA polymerase inhibitor aphidicolin provides a strong, scientifically-grounded hypothesis for its anti-herpetic activity.[6][11] The proposed mechanism—inhibition of viral DNA replication—is a validated antiviral strategy.

Future research should focus on:

-

Mechanistic Validation: Directly confirming the proposed mechanisms of action through assays such as caspase activation and PARP cleavage for apoptosis, and viral DNA polymerase inhibition assays for antiviral activity.

-

Broad-Spectrum Evaluation: Screening stemodinone and its optimized derivatives against a wider panel of cancer cell lines and viruses (particularly other DNA viruses) to determine the full scope of its activity.

-

Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.

-

In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to validate their anticancer and antiviral effects in a living system.

By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of stemodinone and pave the way for its development as a novel cytotoxic or antiviral agent.

References

- Baran, M., et al. (2021). A review: Mechanism of action of antiviral drugs.

-

de la Torre, P. E., et al. (2019). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society, 30(10), 2232-2239. Available from: [Link]

-

Crombie, R., & Timbury, M. C. (1983). The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium. Journal of Antimicrobial Chemotherapy, 12(6), 525-538. Available from: [Link]

-

Chan, W. H. (2013). Characterization of apoptosis induced by emodin and related regulatory mechanisms in human neuroblastoma cells. International Journal of Molecular Sciences, 14(10), 20139-20155. Available from: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

-

Leonelli, F., et al. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Molecules, 26(9), 2758. Available from: [Link]

-

Cinatl, J., et al. (2002). In vitro antiviral activity of aphidicolin and its derivates. Synergistic effects of aphidicolin with other antiviral drugs. Planta Medica, 68(6), 537-541. Available from: [Link]

-

Baranovskiy, A. G., et al. (2014). Structural basis for inhibition of DNA replication by aphidicolin. Nucleic Acids Research, 42(22), 14013-14021. Available from: [Link]

-

sqadia.com. (2024). Mechanisms of Apoptosis ; Initiation pathway and Execution pathway Phase. YouTube. Available from: [Link]

-

de la Torre, P. E., et al. (2019). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society, 30(10), 2232-2239. Available from: [Link]

-

Ogura, T., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 17(3), 3025-3032. Available from: [Link]

-

Toth, Z., et al. (1998). Cytotoxicities and anti-herpes simplex virus activities of diterpenes isolated from Euphorbia species. Planta Medica, 64(8), 772-774. Available from: [Link]

-

Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(13), 11068. Available from: [Link]

-

Toth, Z., et al. (1998). Cytotoxicities and Anti-Herpes Simplex Virus Activities of Diterpenes Isolated from Euphorbia Species. Planta Medica, 64(8), 772-774. Available from: [Link]

-

O'Malley, S., et al. (1996). Isosteres of the DNA polymerase inhibitor aphidicolin as potential antiviral agents against human herpes viruses. Journal of Medicinal Chemistry, 39(8), 1548-1552. Available from: [Link]

-

Hsu, S. C., et al. (2007). Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells. Journal of Nephrology, 20(3), 329-335. Available from: [Link]

-

Medical Centric. (2023). Apoptosis: Programmed Cell Death | Mechanisms. YouTube. Available from: [Link]

-

Shishkina, L. N., et al. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. Molecules, 27(1), 321. Available from: [Link]

-

Leonelli, F., et al. (2019). Stemarane Diterpenes and Diterpenoids. Molecules, 24(11), 2068. Available from: [Link]

-

Oguro, M., et al. (1979). Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism. Nucleic Acids Research, 6(9), 3109-3122. Available from: [Link]

-

Yang, Y. T., et al. (2023). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Journal of Translational Medicine, 21(1), 585. Available from: [Link]

-

González, M. A., et al. (2010). Synthesis and antiviral activity of scopadulane-rearranged diterpenes. Antiviral Research, 85(3), 562-565. Available from: [Link]

-

Bio-Rad. (n.d.). Apoptosis Induction Phase. Bio-Rad Antibodies. Available from: [Link]

-

Gao, S., et al. (2017). Clerodane diterpenes: sources, structures, and biological activities. Journal of Natural Products, 80(4), 1155-1171. Available from: [Link]

-

Kim, H. J., et al. (2021). Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. Molecules, 26(16), 4991. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Stemarane Diterpenes and Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of apoptosis induced by emodin and related regulatory mechanisms in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Stemodin vs. Stemodinone: A Technical Guide to their Structural and Functional Divergence

Introduction

In the realm of natural product chemistry, the diterpenes stemodin and stemodinone represent a fascinating case study in how a subtle structural modification can significantly influence biological activity. Both compounds are members of the stemodane class of diterpenoids, first isolated from the plant Stemodia maritima L. (Scrophulariaceae).[1] This plant has a history of use in traditional medicine, and modern scientific investigation has revealed that its constituent diterpenes possess intriguing antiviral and cytotoxic properties.[2][3]

This technical guide provides an in-depth exploration of the core chemical and biological differences between stemodin and its oxidized counterpart, stemodinone. We will delve into a detailed comparison of their molecular architecture, analyze their distinguishing spectroscopic signatures, and present a practical protocol for the chemical transformation of stemodin into stemodinone. Furthermore, we will examine the current understanding of how their structural variance impacts their biological efficacy, offering valuable insights for researchers in natural product synthesis, medicinal chemistry, and drug development.

I. Unveiling the Core Structural Distinction

At the heart of the difference between stemodin and stemodinone lies a simple yet profound chemical transformation: the oxidation of a secondary alcohol to a ketone. Both molecules share the same tetracyclic stemodane skeleton, a complex and rigid framework that contributes to their biological properties.

Stemodin possesses a hydroxyl (-OH) group at the C-2 position of its A-ring. This seemingly minor functional group imparts specific chemical properties to the molecule, including its polarity and hydrogen bonding capabilities. In contrast, stemodinone features a carbonyl (C=O) group at the same C-2 position, the result of the oxidation of the hydroxyl group in stemodin. This conversion from an alcohol to a ketone alters the electronic distribution and steric profile of the A-ring, which in turn can influence how the molecule interacts with biological targets.

The following diagram illustrates this key structural difference:

Step-by-Step Experimental Protocol: Jones Oxidation of Stemodin

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood. Chromium (VI) compounds are toxic and carcinogenic.

Materials:

-

Stemodin

-

Acetone (anhydrous)

-

Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)

-

Isopropanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve stemodin in a minimal amount of anhydrous acetone.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.

-

Addition of Jones Reagent: Slowly add the Jones reagent dropwise to the cooled solution of stemodin. The addition should be controlled to maintain the reaction temperature below 10°C. A color change from orange/red to green is indicative of the reaction proceeding.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material (stemodin) has been consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess oxidant by the dropwise addition of isopropanol until the orange/red color disappears and a green precipitate of chromium salts is observed.

-

Workup:

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude stemodinone by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the identity and purity of the synthesized stemodinone using spectroscopic methods (NMR, IR, MS) and compare the data with reported values.

IV. The Impact of Structural Differences on Biological Activity

The transformation of the C-2 hydroxyl group in stemodin to a carbonyl group in stemodinone has a discernible effect on their biological activities. While both compounds exhibit cytotoxic and antiviral properties, the potency and, potentially, the mechanism of action can differ.

Cytotoxic Activity

Stemodin has demonstrated notable cytotoxic activity against various human cancer cell lines. For instance, it has shown inhibitory effects on gastric (AGS) and colon (HCT-116) cancer cells. [2]A study on derivatives of stemodinone, specifically oxime esters, indicated that modifications at the C-2 position significantly influence cytotoxicity. While the direct comparison of IC₅₀ values between stemodin and stemodinone from a single study is not readily available in the reviewed literature, the research on derivatives suggests that the nature of the substituent at C-2 is a critical determinant of anticancer potency. [2][3]For example, the conversion of stemodinone to its oximes resulted in lower cytotoxicity than stemodin against several cancer cell lines, highlighting the importance of the C-2 functionality. [2][3] The presence of the carbonyl group in stemodinone could potentially alter its interaction with cellular targets through different mechanisms, such as Michael addition reactions with nucleophilic residues in proteins, a pathway not available to the alcohol functionality of stemodin.

Antiviral Activity

Both stemodin and its derivatives have been reported to possess antiviral activity. [2][3]The aphidicolin-like structure of the stemodane diterpenes suggests a potential for interference with viral replication processes. However, a direct comparative study quantifying the antiviral efficacy of stemodin versus stemodinone is an area that warrants further investigation. The change in polarity and hydrogen bonding capacity upon oxidation to stemodinone could affect its ability to bind to viral enzymes or proteins, thereby modulating its antiviral effect.

V. Conclusion and Future Perspectives

The comparative analysis of stemodin and stemodinone underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. The oxidation of the C-2 hydroxyl group in stemodin to a ketone in stemodinone provides a clear and accessible model for studying structure-activity relationships within the stemodane class of diterpenes.

The distinct spectroscopic signatures of these two compounds allow for their unambiguous identification and characterization. The chemical synthesis of stemodinone from stemodin via Jones oxidation is a straightforward and efficient process, enabling the generation of material for further biological evaluation.

Future research should focus on a direct and quantitative comparison of the cytotoxic and antiviral activities of stemodin and stemodinone against a broad panel of cancer cell lines and viruses. Such studies would provide a clearer understanding of the pharmacophoric importance of the C-2 functionality. Furthermore, the exploration of other derivatives at this position, guided by the structural insights presented here, could lead to the development of novel and more potent therapeutic agents.

VI. References

-

Hufford, C. D. (1988). ¹H- and ¹³C-nmr Assignments for the Stemodia Diterpenes, Stemodin, Stemodinone, and Maritimol. Journal of Natural Products, 51(2), 367-369. [Link]

-

de Oliveira, J. A. C., et al. (2024). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society. [Link]

-

Organic Syntheses. Jones Oxidation. [Link]

-

Chemistry Steps. Jones Oxidation. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Chem-Station. Jones Oxidation. [Link]

Sources

Biosynthetic pathway of stemodane diterpenes in Stemodia maritima

An In-Depth Technical Guide to the Biosynthetic Pathway of Stemodane Diterpenes in Stemodia maritima

Abstract

Stemodane diterpenes, a class of tetracyclic natural products isolated from the plant Stemodia maritima, are characterized by a unique bicyclo[3.2.1]octane ring system.[1][2] Their structural complexity and potential biological activities have made them attractive targets for phytochemical and synthetic research. While a definitive enzymatic pathway in Stemodia maritima remains to be elucidated, a robust biogenetic hypothesis has been formulated based on the structures of co-isolated metabolites and enzymatic discoveries in other plant species. This guide provides a comprehensive overview of the current understanding of stemodane biosynthesis, integrating foundational principles of terpene chemistry with a forward-looking perspective on the experimental workflows required for definitive pathway discovery and bioengineering.

Introduction to Stemodane Diterpenes

The journey into the biosynthesis of stemodanes begins with their discovery. In 1973, (+)-stemodin and (+)-stemodinone were the first members of this class to be isolated from the leaves of Stemodia maritima, a plant in the Scrophulariaceae family.[1][3] The defining structural feature of the stemodane skeleton is a C/D ring system composed of a bicyclo[3.2.1]octane moiety fused to a trans-configured A/B ring system.[1][2] This intricate architecture, along with various oxygenation patterns, has prompted significant interest in its biogenesis. Understanding this pathway is not merely an academic exercise; it is the foundational step toward harnessing these molecules for therapeutic applications through synthetic biology and metabolic engineering.

Foundational Steps: The Universal Diterpene Precursor

All diterpenes, including the stemodanes, originate from the C20 precursor, geranylgeranyl diphosphate (GGPP).[1] In plants, GGPP is primarily synthesized in the plastids via the methylerythritol phosphate (MEP) pathway.[4][5] This pathway converts pyruvate and glyceraldehyde-3-phosphate into the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A GGPP synthase then sequentially condenses three molecules of IPP with one molecule of DMAPP to yield GGPP. This linear molecule is the universal launchpad for the vast diversity of diterpenoid structures.

The biosynthesis of the GGPP precursor is a critical control point. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key rate-limiting step in the MEP pathway, making it a primary target for engineering efforts aimed at increasing diterpene yields.[4]

The Core Pathway: From Linear Precursor to Tetracyclic Skeleton

The transformation of the flexible, linear GGPP into the rigid, complex stemodane core is a feat of enzymatic precision, catalyzed by two main classes of enzymes: diterpene synthases (diTPSs), also known as terpene cyclases.

Class II diTPS: The Initial Cyclization

The first committed step is the protonation-initiated cyclization of GGPP, catalyzed by a Class II diTPS. For stemodane biosynthesis, this enzyme is a syn-copalyl diphosphate synthase (CPS).[1] This enzyme folds GGPP into a specific conformation that facilitates the formation of a bicyclic intermediate, syn-copalyl diphosphate (syn-CPP), which retains the diphosphate moiety.[1]

Causality in Experimental Elucidation : The absolute stereochemistry of the intermediates is paramount. While several stereoisomers of CPP exist (e.g., ent-CPP, the precursor to gibberellins), the specific spatial arrangement of the bicyclic rings and the diphosphate group in syn-CPP is essential for the subsequent cyclization events leading to the stemodane skeleton.[1][6] The identification of syn-CPP as the key intermediate is based on enzymatic assays using recombinant diTPSs from other species, which have shown strict substrate specificity.[1]

Class I diTPS: The Cascade of Rearrangements

The second phase is orchestrated by a Class I diTPS, which belongs to the kaurene synthase-like (KSL) family of enzymes.[1] This enzyme binds syn-CPP, cleaves the diphosphate group to generate a carbocation, and masterfully guides this reactive species through a complex series of cyclizations and rearrangements.

The hypothesized cascade is as follows[1]:

-

Initial Cyclization : The cleavage of the diphosphate from syn-CPP initiates the formation of an isopimarenyl carbocation.

-

Hydride Shift : A 1,2-hydride shift from C(9) to C(8) occurs.

-

Third Cyclization : The resulting C(9) carbocation facilitates the formation of a new carbon-carbon bond, yielding a bicyclo[2.2.2]octane carbocation intermediate. This intermediate is a critical branching point.

-

Key Rearrangement : The defining step in stemodane biogenesis is the rearrangement of this bicyclo[2.2.2]octane system into the thermodynamically stable bicyclo[3.2.1]octane system. This occurs via the migration of the C(13)-C(14) bond, leading to the formation of the stemodanyl carbocation.

-

Termination : The reaction is terminated by either deprotonation to form a stable alkene, such as (+)-stemod-12-ene, or by quenching the carbocation with water to introduce a hydroxyl group, as seen in (+)-2-deoxystemodin.[1]

The co-isolation of both stemodane and stemarane diterpenoids from S. maritima provides strong chemical evidence for this pathway, as the same bicyclo[2.2.2]octane intermediate can also rearrange via an alternative bond migration to form the stemarane skeleton.[1]

Enzymatic Evidence from a Model System: Oryza sativa

Critically, the specific genes and enzymes for this pathway have not yet been identified in Stemodia maritima.[1][7] Our mechanistic understanding is therefore heavily reliant on homologous enzymes identified in rice (Oryza sativa). Functional characterization of rice enzymes revealed that OsCPS4 acts as a syn-CPP synthase.[1] Furthermore, two Class I enzymes, OsKSL8 and OsKSL11, were found to accept syn-CPP as a substrate. OsKSL8 produces both (+)-stemod-12-ene (~20%) and the stemarane (+)-stemar-13-ene (~70%), demonstrating the enzymatic plausibility of the divergent pathway from the common intermediate.[1] These rice enzymes serve as invaluable templates for identifying the orthologous genes in S. maritima.

Downstream Diversification: The Role of Cytochrome P450s

The formation of the initial stemodane hydrocarbon skeleton is followed by a series of oxidative modifications that create the diverse array of bioactive molecules found in S. maritima. These reactions, primarily hydroxylations, are catalyzed by Cytochrome P450 monooxygenases (CYPs).[8][9] These enzymes are notoriously difficult to characterize due to their membrane-bound nature and often high substrate specificity.[10] The presence of compounds like (+)-stemodin (with hydroxyls at C-2 and C-13) and (+)-maritimol (with hydroxyls at C-3 and C-13) in S. maritima points to the activity of multiple, specific CYPs that decorate the stemodane core at different positions.[1]

A Roadmap for Discovery: Elucidating the Pathway in Stemodia maritima

The lack of identified genes in S. maritima represents a significant knowledge gap but also a clear opportunity for discovery. A modern, multi-omics approach combined with synthetic biology provides a robust framework for identifying and characterizing the complete biosynthetic pathway.

Protocol 1: Transcriptome Sequencing and Candidate Gene Identification

This protocol outlines the initial bioinformatics-driven phase to pinpoint candidate genes.

-

Plant Material Collection : Collect young leaf tissue from Stemodia maritima, as this is a known site of stemodane accumulation.[1] Immediately flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction : Extract total RNA using a high-quality, plant-specific RNA extraction kit that includes a DNase treatment step to remove genomic DNA contamination. Verify RNA integrity using a Bioanalyzer or similar instrument (RIN > 8.0 is desirable).

-

Library Preparation and Sequencing : Prepare an mRNA-seq library using a poly(A) selection method. Sequence the library on a high-throughput platform (e.g., Illumina NovaSeq) to generate at least 20-30 million paired-end reads.

-

De Novo Transcriptome Assembly : As a reference genome for S. maritima is likely unavailable, perform a de novo assembly of the quality-filtered reads using a tool like Trinity or SOAPdenovo-Trans.

-

Candidate Gene Identification :

-

Create a local BLAST database from the assembled transcriptome contigs.

-

Perform a tBLASTn search against this database using the protein sequences of known, relevant enzymes as queries (e.g., Oryza sativa OsCPS4, OsKSL8, OsKSL11; Salvia miltiorrhiza SmCPS).

-

Identify contigs with high sequence similarity (E-value < 1e-50) as primary candidates for S. maritimasyn-CPS (SmCPS) and KSL (SmKSL) genes.

-

Protocol 2: Heterologous Expression and In Vitro Functional Validation

This protocol validates the function of the candidate genes identified above.

-

Gene Synthesis : Synthesize the full-length open reading frames of the candidate genes, codon-optimized for expression in E. coli. Clone them into a suitable expression vector (e.g., pET-28a or pGEX).

-

Protein Expression : Transform the expression plasmids into an E. coli strain engineered for terpene production (e.g., one that overproduces GGPP). Grow cultures to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) for 16-20 hours to improve protein solubility.

-

Protein Purification : Lyse the cells and purify the recombinant His-tagged or GST-tagged proteins using affinity chromatography (e.g., Ni-NTA or Glutathione Sepharose).

-

In Vitro Enzyme Assays :

-

For SmCPS candidates : Incubate the purified enzyme with the substrate GGPP in an assay buffer containing a divalent metal cofactor (typically MgCl₂).

-

For SmKSL candidates : Perform a coupled assay by adding the SmKSL candidate to a reaction that has first been run with a validated syn-CPS (like OsCPS4) and GGPP to generate the syn-CPP substrate in situ.

-

-

Product Extraction and Analysis : After incubation (typically 2-4 hours at 30°C), stop the reaction and dephosphorylate the products with alkaline phosphatase. Extract the diterpene hydrocarbons with an organic solvent like hexane or ethyl acetate.

-

Product Identification : Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectra and retention times of the enzymatic products to authentic standards of stemodanes and stemaranes, if available, or to published spectra.[1] A confirmed match validates the enzyme's function.

Quantitative Data Summary

While quantitative enzymatic data for S. maritima is not yet available, data from the model system Oryza sativa provides a valuable benchmark for product distribution from a single KSL enzyme.

| Enzyme | Substrate | Product(s) | Relative Abundance (%) | Reference |

| OsKSL8 | syn-CPP | (+)-stemod-12-ene | ~20% | [1] |

| (+)-stemar-13-ene | ~70% | [1] | ||

| OsKSL11 | syn-CPP | stemod-13(17)-ene | ~95% | [1] |

Conclusion and Future Outlook

The biosynthetic pathway of stemodane diterpenes in Stemodia maritima is a compelling example of how complex molecular architectures are assembled in nature. While the pathway is currently hypothesized, the convergence of chemical evidence from the plant itself and enzymatic evidence from model systems provides a strong and coherent biogenetic model. The true frontier lies in the discovery and characterization of the specific S. maritima genes. The workflows and protocols detailed in this guide provide a clear and actionable path toward this goal. Success in this endeavor will not only fill a fundamental gap in our knowledge of plant specialized metabolism but will also unlock the potential for sustainable production of these valuable compounds through metabolic engineering, paving the way for future drug development and discovery.

References

-

Leonelli, F., Migneco, L. M., Valletta, A., & Marini Bettolo, R. M. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Molecules, 26(9), 2761. [Link]

-

Wang, C., & Zhang, S. (2023). Sustainable biosynthesis of valuable diterpenes in microbes. Synthetic and Systems Biotechnology, 8(3), 399-413. [Link]

-

Sun, W., et al. (2024). Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids. Molecules, 29(12), 2898. [Link]

-

Manchand, P. S., White, J. D., Wright, H., & Clardy, J. (1973). The structure of stemodin, a novel tetracyclic diterpene. Journal of the American Chemical Society, 95(8), 2705-2707. (Note: A direct link to the original 1973 paper is not available from the search, but it is the foundational paper cited by reference[1]). A related ResearchGate entry shows the structures. [Link]

-

Niu, B., & Lu, C. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Biotechnology for Biofuels and Bioproducts, 15(1), 38. [Link]

-

Garbarino, J. A., et al. (1991). S. maritima stemodane diterpenoids 9–18. Journal of Natural Products, 54(1), 165-170. (Note: A direct link to the original paper is not available, but the structures are depicted in a ResearchGate figure). [Link]

-

Han, H., et al. (2019). Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis. Trends in Biotechnology, 37(4), 428-440. [Link]

-

Rodrigues, F. A., et al. (2010). Diterpene and other Constituents from Stemodia maritima (Scrophulariaceae). Journal of the Brazilian Chemical Society, 21, 1581-1586. [Link]

-

Li, G., et al. (2022). Transcriptome analysis reveals the biosynthesis pathway of diterpenoids in Anoectochilus roxburghii. BMC Plant Biology, 22(1), 1-16. (Note: This link provides a graphical representation of a generic diterpenoid pathway). [Link]

-

Leonelli, F., Migneco, L. M., Valletta, A., & Marini Bettolo, R. M. (2021). Stemodane Diterpenes and Diterpenoids. Molecules, 26(9), 2761. (PDF version via ResearchGate). [Link]

-

Wikipedia contributors. (2023, May 15). ent-Copalyl diphosphate synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Liu, Y., et al. (2022). Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives. International Journal of Molecular Sciences, 23(19), 11848. [Link]

-

Gong, H., et al. (2024). Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. Plant Communications, 100898. [Link]

-

Liu, S., et al. (2023). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 24(7), 6770. [Link]

-

Mahmoud, S. S., & Croteau, R. B. (2002). Strategies for transgenic manipulation of monoterpene biosynthesis in plants. Trends in Plant Science, 7(8), 366-373. (Note: The PNAS commentary discusses this foundational work). [Link]

-

Zhang, P., et al. (2023). Pathway elucidation and engineering of plant-derived diterpenoids. Natural Product Reports, 40(1), 11-30. [Link]

Sources

- 1. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sustainable biosynthesis of valuable diterpenes in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Stemodinone and its Parent Compound Stemodin (PubChem CID: 11012233): A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the diterpenoid Stemodinone and its parent compound, Stemodin, focusing on their chemical properties, biological activities, and methodologies for their study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Stemodane Diterpenoids

Stemodinone and Stemodin belong to the stemodane class of diterpenoids, a group of tetracyclic natural products characterized by a unique carbon skeleton.[1] These compounds have been isolated from the plant Stemodia maritima L. (Scrophulariaceae) and have garnered significant interest due to their potential biological activities, including antiviral and cytotoxic effects.[1][2] Stemodinone is a derivative of Stemodin and is often studied in conjunction with its parent compound.[2] This guide will delve into the specific physicochemical properties of Stemodin, as cataloged in its PubChem entry (CID 11012233), and discuss the broader context of Stemodinone's biological relevance and experimental investigation.

Physicochemical Properties of Stemodin (PubChem CID: 11012233)

The accurate characterization of a compound's physicochemical properties is fundamental to any research and development endeavor. The following data for Stemodin is sourced from its comprehensive entry in the PubChem database.

Molecular and Chemical Identity

| Property | Value | Source |

| PubChem CID | 11012233 | PubChem[3] |

| Molecular Formula | C₂₀H₃₄O₂ | PubChem[3] |

| Molecular Weight | 306.5 g/mol | PubChem[3] |

| Exact Mass | 306.255880323 Da | PubChem[3] |

| IUPAC Name | (1R,2S,4S,7S,10S,12S,13S)-2,6,6,13-tetramethyltetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadecane-4,13-diol | PubChem[3] |

| InChI Key | GGWGQPNTGAIJMS-IMDGIPCPSA-N | PubChem[3] |

| Canonical SMILES | C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(CO)C)O | PubChem[3] |

The causality behind prioritizing these identifiers lies in their universal application in chemical databases and literature, ensuring unambiguous identification of the molecule. The InChI key, for instance, provides a unique, non-proprietary identifier that is crucial for database interoperability.

Computed Properties

Computational models provide valuable estimations of a molecule's behavior and are instrumental in the early stages of drug discovery for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

| Property | Value | Source |

| XLogP3 | 4.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |

| Heavy Atom Count | 22 | PubChem[3] |

| Complexity | 486 | PubChem[3] |

The XLogP3 value suggests a lipophilic nature, which has implications for its membrane permeability and potential for oral bioavailability. The hydrogen bond donor and acceptor counts are critical for understanding its interaction with biological targets.

Biological and Pharmacological Profile

Stemodin and its derivatives have demonstrated notable biological activities, primarily in the realms of oncology and virology.

Cytotoxic Activity

Research has shown that while Stemodin itself exhibits inhibitory activities against tumor cell proliferation, its derivatives, including Stemodinone, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2] Notably, certain oxime ester derivatives of Stemodinone have shown significant growth inhibition percentages against prostate (PC3), astrocytoma (SNB-19), and colon carcinoma (HCT-116) cancer cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent doxorubicin.[2] A crucial aspect of these findings is that these compounds displayed no cytotoxic effects on healthy murine cells at the tested concentrations, suggesting a potential therapeutic window.[2]

Antiviral Activity

The parent compound, Stemodin, has reported antiviral properties.[2] This has prompted further investigation into its derivatives. The structural similarity of stemodane diterpenoids to aphidicolin, a known antiviral agent, provides a rationale for exploring their potential in this area.[1]

The following diagram illustrates a generalized workflow for the initial screening of a natural product like Stemodinone for cytotoxic activity.

Caption: Workflow for assessing the in vitro cytotoxicity of Stemodinone.

Experimental Protocols

The following provides a detailed, step-by-step methodology for a key experiment in the characterization of Stemodinone.

Protocol: Determination of IC₅₀ using MTT Assay

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of Stemodinone against a cancer cell line.

Materials:

-

Stemodinone

-

Cancer cell line (e.g., HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HCT-116 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete growth medium.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Stemodinone in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., doxorubicin).

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

The following diagram illustrates the logical flow of the MTT assay protocol.

Caption: Step-by-step logical flow of the MTT cell viability assay.

Synthesis and Isolation

Stemodin and Stemodinone are naturally occurring compounds isolated from Stemodia maritima.[1] However, total synthesis routes for these complex molecules have also been developed, which are crucial for producing larger quantities for extensive biological evaluation and for creating structural analogs with potentially improved therapeutic properties.[4][5] The synthesis often involves intricate stereospecific reactions to construct the tetracyclic core.[4]

Conclusion

Stemodinone and its parent compound, Stemodin, represent a promising class of diterpenoids with demonstrated cytotoxic and antiviral activities. The comprehensive data available in public repositories like PubChem provides a solid foundation for further research. The methodologies outlined in this guide offer a starting point for the systematic evaluation of these and other natural products in a drug discovery context. Future work should focus on elucidating the precise mechanisms of action of these compounds and optimizing their structure to enhance potency and selectivity.

References

-

de Oliveira, V. M., et al. (+)-Stemodin (1) and (+)-stemodinone (2). ResearchGate. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11012233, Stemodin. PubChem. [Link]

-

Cirigliano, A., et al. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. PubMed Central. [Link]

-

Kelly, R. B., et al. (1983). Total synthesis of the stemodane-type diterpenoids, (±)-2-desoxystemodinone, (+). Canadian Journal of Chemistry. [Link]

-

Hufford, C. D., et al. (1992). Preparation, characterization, and antiviral activity of microbial metabolites of stemodin. Journal of Natural Products. [Link]

-

Pinto, A. C., et al. (2001). Stemodin-derived analogues with lipid peroxidation, cyclooxygenase enzymes and human tumour cell proliferation inhibitory activities. ResearchGate. [Link]

-

Snider, B. B., & Shi, Z. (2001). Total synthesis of (+/-)-stemodinone via an efficient ring-exchange strategy. PubMed. [Link]

-

Tada, M., et al. (1980). Total synthesis of (+/-)-stemodinone. Journal of the American Chemical Society. [Link]

Sources

- 1. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]